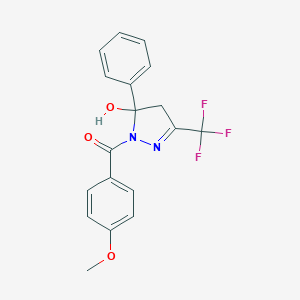![molecular formula C36H28N2O2 B400810 Bis(2-hidroxinaftalen-1-il)metiliden)bis(metiliden)bis(azaniliden)bis(3,3'-dimetil-[1,1'-bifenil]-4,4'-diil) CAS No. 16196-97-7](/img/structure/B400810.png)
Bis(2-hidroxinaftalen-1-il)metiliden)bis(metiliden)bis(azaniliden)bis(3,3'-dimetil-[1,1'-bifenil]-4,4'-diil)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1'-(((3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)bis(azanylylidene))bis(methanylylidene))bis(naphthalen-2-ol) is a useful research compound. Its molecular formula is C36H28N2O2 and its molecular weight is 520.6g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,1'-(((3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)bis(azanylylidene))bis(methanylylidene))bis(naphthalen-2-ol) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1'-(((3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)bis(azanylylidene))bis(methanylylidene))bis(naphthalen-2-ol) including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Materiales Fotoluminiscentes
La estructura del compuesto incluye unidades de naftaleno y bifenilo, que contribuyen a sus propiedades fotoluminiscentes. Los investigadores han explorado su uso en el diseño de materiales luminiscentes para aplicaciones como diodos orgánicos emisores de luz (OLED), sensores fluorescentes y dispositivos optoelectrónicos. Los espectros de absorción y emisión de CID 1718930 se pueden adaptar modificando su entorno químico, lo que lo convierte en un candidato prometedor para las pantallas y los sistemas de iluminación de próxima generación .
Actividad antioxidante
La presencia de grupos hidroxilo fenólicos en CID 1718930 sugiere posibles propiedades antioxidantes. Los estudios han investigado su capacidad para eliminar radicales libres y proteger las células del daño oxidativo. Los investigadores han explorado su uso en nutracéuticos, cosméticos y formulaciones farmacéuticas con el objetivo de promover la salud y prevenir enfermedades relacionadas con la edad .
Detección de iones metálicos
La estructura de base de Schiff del compuesto permite la complejación con iones metálicos. Los investigadores han desarrollado sensores basados en CID 1718930 para detectar iones metálicos específicos, incluidos zinc, cobre y níquel. Estos sensores encuentran aplicaciones en la monitorización ambiental, los procesos industriales y el diagnóstico médico .
Catálisis
La química de coordinación de CID 1718930 lo convierte en un posible catalizador. Los investigadores han explorado su actividad catalítica en diversas reacciones, como oxidación, reducción y formación de enlaces C–C. Su estructura y reactividad únicas ofrecen oportunidades para una catálisis ecológica y sostenible .
Aplicaciones biológicas
La semejanza estructural del compuesto con biomoléculas naturales ha llevado a investigaciones sobre sus actividades biológicas. Los investigadores han estudiado sus interacciones con enzimas, proteínas y ácidos nucleicos. CID 1718930 muestra potencial como posible candidato a fármaco o agente bioactivo, aunque se necesitan más estudios para comprender sus mecanismos de acción .
Dispositivos electroquímicos
La capacidad de CID 1718930 para formar películas estables en dispositivos electroquímicos ha despertado interés. Los investigadores han explorado su uso como material de sensor para detectar iones, gases o biomoléculas. Su comportamiento electroquímico y su estabilidad lo hacen adecuado para aplicaciones en biosensores, pilas de combustible y supercondensadores .
Estas aplicaciones destacan la versatilidad de CID 1718930 y subrayan su potencial impacto en diversas disciplinas científicas. A medida que la investigación continúa, es posible que descubramos usos aún más emocionantes para este compuesto . ¡Si necesita más detalles o aplicaciones adicionales, no dude en preguntar! 😊
Propiedades
IUPAC Name |
1-[[4-[4-[(2-hydroxynaphthalen-1-yl)methylideneamino]-3-methylphenyl]-2-methylphenyl]iminomethyl]naphthalen-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H28N2O2/c1-23-19-27(11-15-33(23)37-21-31-29-9-5-3-7-25(29)13-17-35(31)39)28-12-16-34(24(2)20-28)38-22-32-30-10-6-4-8-26(30)14-18-36(32)40/h3-22,39-40H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEYZZKYBKUHHMQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=CC3=C(C=CC4=CC=CC=C43)O)C)N=CC5=C(C=CC6=CC=CC=C65)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H28N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
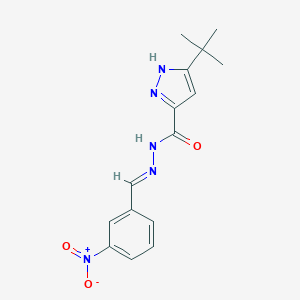

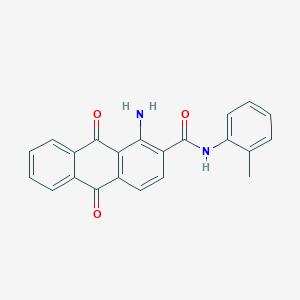
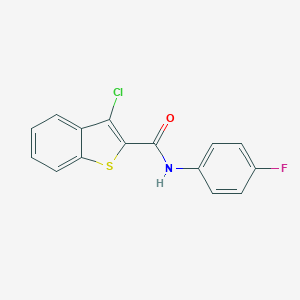
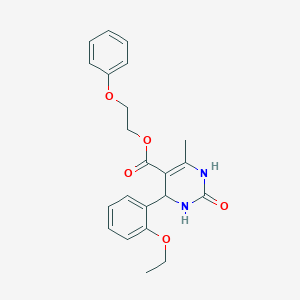
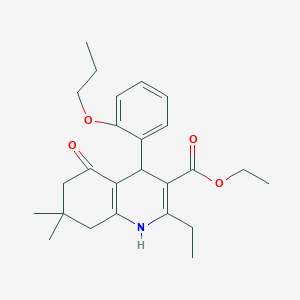
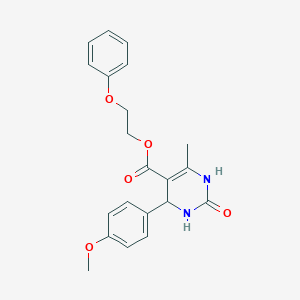
![5-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-12,12-dimethyl-4-phenyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B400741.png)
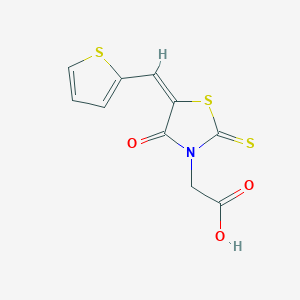
![6-benzyl-13,13-dimethyl-5-sulfanylidene-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),9-trien-7-one](/img/structure/B400744.png)
![4-[(3-Methyl-2-naphthyl)methyl]morpholine](/img/structure/B400745.png)

